![molecular formula C15H25NO5 B1403523 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid CAS No. 1268522-48-0](/img/structure/B1403523.png)
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Descripción general
Descripción
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid (TBCA) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a substituted carboxylic acid that was first synthesized in the early 1970s and has since been used in a wide range of laboratory experiments. This compound is of particular interest due to its unique structure and properties, which makes it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
-
Chiral Separation for Green Manufacturing
- Application : This compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing .
- Method : The separation process was designed and studied based on Gaussian calculation . The results showed that only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water .
- Results : The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .
-
Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds
- Application : The compound is used in organocatalytic asymmetric α-oxidation and amination reactions of carbonyl compounds .
- Method : The direct introduction of a nitrogen or an oxygen atom to the α-position of the carbonyl group catalyzed by organocatalysts represents a powerful and promising methodology .
- Results : This method is highly useful in generating chiral building blocks that previously have not been easily accessible by traditional methods .
-
Chiral Separation for Anti-HCV Drug Manufacturing
- Application : This compound is used in the chiral separation of an important intermediate for the anti-HCV drug Velpatasvir .
- Method : The separation process was designed and studied based on Gaussian calculation . The results showed that only the monohydrate of the compound could be crystallized since three hydrogen bonds were formed between the compound and water .
- Results : The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .
-
Enantiomeric Separation for Zidebactam Manufacturing
- Application : The compound is used in the enantiomeric separation of ®-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key starting material of novel β-lactam enhancer drug Zidebactam .
- Method : A new selective, accurate and precise chiral high-performance liquid chromatography method for the separation of the compound and its enantiomer was developed .
- Results : The limit of detection and limit of quantification of the enantiomeric impurity was 2.5 and 7.5 μg mL −1, respectively. Mean recovery of the impurity was 96.83 ± 1.4% .
-
Chiral Separation for Anti-HCV Drug Manufacturing
- Application : This compound is used in the chiral separation of an important intermediate for the anti-HCV drug Velpatasvir .
- Method : The separation process was designed and studied based on Gaussian calculation . The results showed that only the monohydrate of the compound could be crystallized since three hydrogen bonds were formed between the compound and water .
- Results : The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .
-
Enantiomeric Separation for Zidebactam Manufacturing
- Application : The compound is used in the enantiomeric separation of ®-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key starting material of novel β-lactam enhancer drug Zidebactam .
- Method : A new selective, accurate and precise chiral high-performance liquid chromatography method for the separation of the compound and its enantiomer was developed .
- Results : The limit of detection and limit of quantification of the enantiomeric impurity was 2.5 and 7.5 μg mL −1, respectively. Mean recovery of the impurity was 96.83 ± 1.4% .
Propiedades
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.6]undecane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-5-15(6-8-16)9-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNZBKIHLXQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
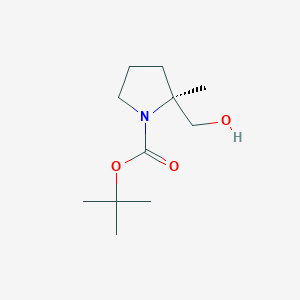
![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)
![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)
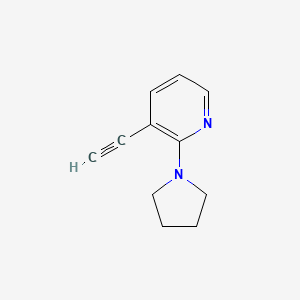
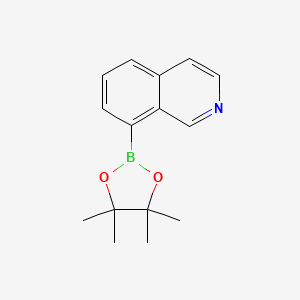
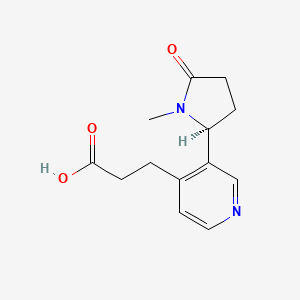


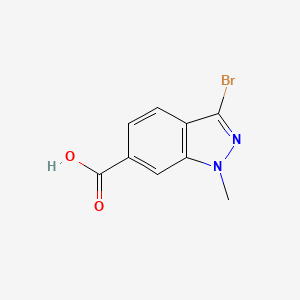
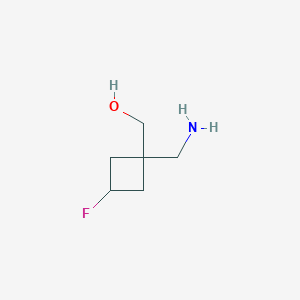
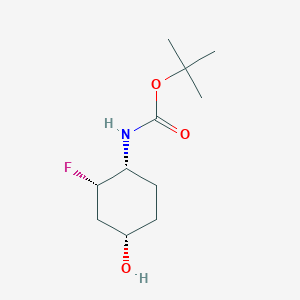
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)